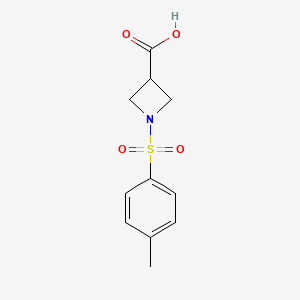

1-Tosylazetidine-3-carboxylic acid

説明

Structure

3D Structure

特性

IUPAC Name |

1-(4-methylphenyl)sulfonylazetidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4S/c1-8-2-4-10(5-3-8)17(15,16)12-6-9(7-12)11(13)14/h2-5,9H,6-7H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFGBBXJGLBGHJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CC(C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70601806 | |

| Record name | 1-(4-Methylbenzene-1-sulfonyl)azetidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70601806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92993-58-3 | |

| Record name | 1-(4-Methylbenzene-1-sulfonyl)azetidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70601806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformations of 1 Tosylazetidine 3 Carboxylic Acid Derivatives

Functionalization of the Carboxylic Acid Moiety

The carboxylic acid functional group in 1-Tosylazetidine-3-carboxylic acid is readily converted into a variety of other functional groups, most notably esters and amides, through standard organic transformations. These conversions are crucial for incorporating the azetidine (B1206935) scaffold into larger molecules, such as peptides and drug candidates.

Esterification is typically achieved by reacting the carboxylic acid with an alcohol under acidic conditions (Fischer esterification) or by using coupling reagents that activate the carboxylic acid. nih.govbldpharm.com Similarly, amide bond formation is accomplished by coupling the carboxylic acid with a primary or secondary amine. This direct coupling is often inefficient due to an acid-base reaction between the carboxylic acid and the amine, which forms an unreactive carboxylate salt. fishersci.co.uklibretexts.org To overcome this, activating agents are employed to convert the hydroxyl group of the acid into a better leaving group. libretexts.org

Commonly used coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), as well as uronium-based reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate). fishersci.co.ukgrowingscience.comresearchgate.net These reagents react with the carboxylic acid to form a highly reactive intermediate, which is then readily attacked by the amine nucleophile to form the desired amide. growingscience.comyoutube.com The choice of reagent and reaction conditions can be optimized to achieve high yields and minimize side reactions like epimerization at adjacent stereocenters. fishersci.co.uknih.gov

Table 1: Common Coupling Reagents for Amide Synthesis

| Reagent Class | Example Reagent | Name |

|---|---|---|

| Carbodiimide | DCC | N,N'-Dicyclohexylcarbodiimide |

| Carbodiimide | EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide |

| Uronium | HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate |

| Uronium | HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate |

| Phosphonium | PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate |

Modifications and Derivatizations at the Azetidine Ring System

The strained four-membered ring of 1-tosylazetidine derivatives is susceptible to a range of chemical transformations, driven by the release of ring strain. The N-tosyl group activates the ring, making it a key handle for derivatization.

Nucleophilic Ring-Opening Reactions

The high ring strain (approximately 26-27 kcal/mol) of the azetidine system makes it susceptible to ring-opening reactions by various nucleophiles. msu.edu The presence of an electron-withdrawing group like the tosyl group on the nitrogen atom activates the ring towards nucleophilic attack. msu.edu In derivatives of this compound, nucleophilic attack can occur at either the C2 or C4 position, leading to the formation of functionalized acyclic amino acids. The regioselectivity of the attack is influenced by steric and electronic factors of the substituents on the azetidine ring.

Cycloaddition Reactions

N-Tosylazetidines can participate in formal cycloaddition reactions. For instance, 2-aryl-N-tosylazetidines have been shown to undergo a formal [4+2] cycloaddition with nitriles in the presence of a Lewis acid like boron trifluoride etherate (BF₃·OEt₂). acs.org The reaction is proposed to proceed through a Lewis acid-mediated ring opening to form a stabilized 1,4-dipole or zwitterionic intermediate. acs.org This intermediate then undergoes a Ritter-type reaction with the nitrile, followed by cyclization to yield substituted tetrahydropyrimidines. acs.org While this specific reactivity was demonstrated on a 2-aryl substituted N-tosylazetidine, the underlying principle of Lewis acid-induced formation of a dipolar species suggests that derivatives of this compound could potentially engage in similar cycloaddition pathways, serving as four-carbon synthons.

Rearrangement Reactions

Rearrangements involving the azetidine ring are often driven by the release of ring strain. As mentioned in the context of cycloadditions, Lewis acids can induce the cleavage of the azetidine C-C bond to form a zwitterionic intermediate, which can be considered a rearrangement of the initial ring structure. acs.org This reactive intermediate is then trapped by a reacting partner. Other types of rearrangements, such as the Stevens or Wittig rearrangements, which involve 1,2-shifts to an adjacent carbanion, are known for related nitrogen-containing compounds and could potentially be induced under basic conditions. msu.edu Similarly, the Neber rearrangement involves the formation of an azirine intermediate from a ketoxime tosylate, highlighting a transformation where a tosyl group acts as a leaving group to facilitate a rearrangement. wikipedia.org

Substitution Reactions at the C3-Position of the Azetidine Ring

The C3 position of the azetidine ring, bearing the carboxylic acid, can be functionalized through substitution reactions. A key strategy involves the introduction of a good leaving group at this position, which can then be displaced by various nucleophiles. For example, derivatives of 3-bromoazetidine-3-carboxylic acid have been utilized as precursors for this purpose. These bromo-derivatives can be synthesized and subsequently reacted with a range of nucleophiles, leading to a diverse library of 3-substituted azetidine-3-carboxylic acid esters. This approach allows for the introduction of various functionalities directly at the C3 position, providing a powerful tool for structural diversification.

Among the various nucleophilic substitutions at the C3 position, cyanation is a particularly useful transformation. Treatment of a 3-bromoazetidine-3-carboxylate ester with potassium cyanide in a solvent like DMSO yields the corresponding 3-cyanoazetidine-3-carboxylic acid ester.

This cyanation reaction is significant because the nitrile group itself is a versatile functional handle that can be further elaborated. For instance, the nitrile can be hydrolyzed under basic conditions (e.g., with aqueous NaOH) to afford the corresponding 3-aminoazetidine-3-carboxylic acid after a subsequent reduction step (e.g., hydrogenolysis). This sequence provides a pathway to synthetically valuable, conformationally constrained α,α-disubstituted amino acids.

Table 2: Examples of Nucleophilic Substitution at the C3-Position of Azetidine-3-Carboxylate Derivatives

| Leaving Group | Nucleophile | Reagent | Product C3-Substituent |

|---|---|---|---|

| Bromo | Cyanide | KCN | -CN |

| Bromo | Thiocyanate | KSCN | -SCN |

| Bromo | Azide (B81097) | NaN₃ | -N₃ |

| Bromo | Phenoxide | K-OPh | -OPh |

Halogenation and Introduction of Other Nucleophiles

The functionalization of the C3 position of the this compound framework is a key strategy for introducing diverse substituents and modulating the properties of these molecules. Halogenation at this position provides a versatile handle for subsequent nucleophilic substitution reactions.

While direct halogenation of the C-H bond at the 3-position of the azetidine ring can be challenging, derivatives of this compound can be subjected to halogenation reactions. For instance, the corresponding β-lactam (azetidin-2-one) derivatives can be halogenated. The increased reactivity of the carbonyl group in β-lactams makes the adjacent carbon susceptible to electrophilic attack. bhu.ac.in

Once a halogen is installed at the C3 position, it can be displaced by a variety of nucleophiles. The strained nature of the azetidine ring can influence the reactivity of these substitution reactions. Both ring-opening and ring-preserving transformations are possible, depending on the reaction conditions and the nature of the nucleophile. For example, nucleophilic attack at the C3 carbon can lead to the direct displacement of the halide. Alternatively, strong nucleophiles or acidic conditions can promote the opening of the four-membered ring. bhu.ac.inyoutube.com The tosyl group on the nitrogen atom acts as a strong electron-withdrawing group, which can influence the regioselectivity of ring-opening reactions.

Beyond halogens, other leaving groups can be introduced at the C3 position to facilitate the introduction of nucleophiles. These reactions significantly expand the range of accessible derivatives of this compound, enabling the synthesis of compounds with a wide array of functional groups at this critical position.

Alkylation and Arylation Strategies

The carbon atom alpha to the carboxylic acid group in this compound is a prime site for alkylation and arylation, allowing for the introduction of carbon-based substituents. These transformations are typically achieved through the formation of an enolate or an equivalent nucleophilic species at the C3 position, followed by reaction with an appropriate electrophile.

Alkylation:

The alkylation of enolates is a powerful and well-established method for forming new carbon-carbon bonds. pressbooks.pubopenstax.org In the context of this compound, the process begins with the deprotonation of the α-hydrogen by a suitable base to form a nucleophilic enolate. This enolate can then react with an alkyl halide in an SN2 reaction to yield the C3-alkylated product. openstax.org The choice of base and reaction conditions is crucial to ensure efficient enolate formation and minimize side reactions. 182.160.97

The use of chiral auxiliaries can facilitate asymmetric alkylation, leading to the stereoselective synthesis of α-substituted azetidine carboxylic acids. uwo.ca This approach is particularly valuable for the synthesis of enantiomerically pure compounds. For instance, N-acyl oxazolidinones, which are derived from carboxylic acids, have been shown to undergo highly diastereoselective alkylation reactions. uwo.ca

Arylation:

Arylation at the C3 position can be more challenging than alkylation. However, modern cross-coupling methodologies provide effective strategies for the formation of C-aryl bonds. While not explicitly detailed for this specific scaffold in the provided context, general principles of arylation of enolates or related nucleophiles can be applied.

Electrophilic Additions and Other Ring Modifications

The strained four-membered ring of this compound and its derivatives is susceptible to various transformations, including electrophilic additions and ring modifications such as ring expansion.

Electrophilic Additions:

The nitrogen atom of the azetidine ring possesses a lone pair of electrons and can act as a nucleophile, reacting with electrophiles. youtube.com However, the presence of the electron-withdrawing tosyl group significantly reduces the nucleophilicity of the nitrogen atom. Reactions with strong electrophiles can lead to the formation of an azetidinium species. For instance, reaction with a strong acid can lead to protonation of the nitrogen, forming an azetidinium salt which can then undergo ring-opening by a nucleophile. youtube.com

Ring Modifications:

The inherent ring strain of the azetidine core makes it a substrate for ring expansion reactions, providing access to larger, five-membered heterocyclic systems. These transformations often proceed through the formation of a reactive intermediate that triggers a rearrangement.

One such strategy involves the rhodium-catalyzed domino conjugate addition/β-C cleavage/protonation of 2-(azetidin-3-ylidene)acetates, which are derived from this compound. This process can lead to the formation of 4,5-dihydropyrrole-3-carboxylate derivatives. thieme-connect.de Ring expansion of aziridines, a related three-membered ring system, to azetidines has also been reported, highlighting the general propensity of strained rings to undergo such rearrangements to relieve ring strain. scispace.comrsc.org For example, N-tosylaziridines can be expanded to 2-aroyl-N-tosylazetidines using nitrogen ylides. rsc.org

Applications of 1 Tosylazetidine 3 Carboxylic Acid and Its Derivatives in Medicinal Chemistry and Drug Discovery

Role as Conformationally Constrained Amino Acid Surrogates and Peptidomimetics

Induction of Specific Secondary Structures in Peptides

The rigid azetidine (B1206935) framework helps to lock the peptide backbone into specific conformations, such as β-turns. This ability to induce predictable secondary structures is crucial for designing peptides with enhanced biological activity and stability. By replacing natural amino acids with azetidine-based surrogates, researchers can create peptides that are more resistant to enzymatic degradation and have improved pharmacokinetic properties.

Utilization as Scaffolds in the Synthesis of Biologically Active Compounds

The azetidine ring serves as a versatile building block for the synthesis of a diverse range of compounds with significant therapeutic potential. researchgate.net Its unique structural features allow for the attachment of various functional groups, leading to the development of targeted therapies for a variety of diseases.

Sphingosine-1-phosphate Receptor (S1P) Agonists and Immunosuppressive Agents

Derivatives of 1-tosylazetidine-3-carboxylic acid have been investigated as agonists for sphingosine-1-phosphate (S1P) receptors. S1P receptor agonists are known to modulate the immune system and are used in the treatment of autoimmune diseases like multiple sclerosis. nih.gov By activating S1P receptors, these compounds can prevent the migration of lymphocytes from lymph nodes to the bloodstream, thereby reducing inflammation. nih.gov

For example, certain serinolamide derivatives, which can be synthesized from azetidine precursors, have shown potent S1P1 receptor agonist activity. nih.gov This activity is evaluated by their ability to induce receptor internalization, a key step in their mechanism of action. nih.gov

Table 1: S1P1 Receptor Agonist Activity of Serinolamide Derivatives

| Compound | Efficacy at 30 µM (% of FTY720) |

|---|---|

| Compound 12 | >80% |

| Compound 19 | >80% |

| Compound 21 | >80% |

Inhibitors of Various Enzymes and Receptors

The azetidine scaffold has been successfully employed in the design of inhibitors for a wide range of enzymes and receptors, highlighting its versatility in drug discovery.

CCR5 Antagonists: Azetidine-based compounds have been developed as antagonists of the C-C chemokine receptor 5 (CCR5). google.com CCR5 is a co-receptor used by the HIV virus to enter host cells, and its inhibition is a key strategy in anti-HIV therapy. nih.gov

Procollagen (B1174764) C-Proteinase Inhibitors: N-substituted aryl sulfonamide hydroxamates derived from azetidine scaffolds have been identified as potent inhibitors of procollagen C-proteinase (PCP), also known as bone morphogenic protein-1 (BMP-1). nih.govbioworld.com PCP is involved in the final step of collagen synthesis, and its inhibition can be beneficial in fibrotic diseases where there is excessive collagen deposition. medchemexpress.com Compounds like UK-383367 have shown promising results in reducing fibrosis. medchemexpress.com

Tryptase Inhibitors: Azetidine derivatives have been explored as inhibitors of tryptase, a serine protease released from mast cells that plays a role in allergic inflammation and asthma. nih.govnih.gov By blocking tryptase activity, these compounds can help to alleviate the symptoms of these conditions. nih.gov

IL-5 Inhibitors: While monoclonal antibodies are the primary inhibitors of Interleukin-5 (IL-5), a key cytokine in eosinophil-driven inflammation, research into small molecule inhibitors is ongoing. patsnap.comnih.govmdpi.compatsnap.com The development of azetidine-based IL-5 inhibitors could offer an alternative therapeutic approach for conditions like severe eosinophilic asthma. patsnap.com

β-lactamase Inhibitors: The azetidinone (β-lactam) ring is a core feature of many antibiotics. Azetidine derivatives have been designed to inhibit β-lactamases, enzymes produced by bacteria that confer resistance to β-lactam antibiotics. google.comnih.govresearchgate.net By co-administering these inhibitors with β-lactam antibiotics, the efficacy of the antibiotic can be restored. google.comnih.gov

Neutral Amino Acid Transporter Inhibitors: Azetidine-based compounds have been identified as inhibitors of neutral amino acid transporters like ASCT2 and GlyT1. nih.govnih.govmdpi.commdpi.comanu.edu.au These transporters are involved in various physiological processes, and their inhibition has potential applications in cancer and neurological disorders. nih.govmdpi.commdpi.com

CB1 Receptor Antagonists: The cannabinoid receptor 1 (CB1) is a target for treating various disorders, but global antagonists often have significant side effects. nih.gov Signaling-specific inhibitors derived from scaffolds that could include azetidine offer a more targeted approach, potentially reducing unwanted effects. nih.gov

Table 2: Inhibitory Activity of Azetidine Derivatives

| Target | Compound Class | Example Compound | IC50/Ki |

|---|---|---|---|

| Procollagen C-Proteinase | N-substituted aryl sulfonamide hydroxamates | Compound 89 | 10 nM (IC50) |

| Procollagen C-Proteinase | N-substituted aryl sulfonamide hydroxamates | Compound 60 | 80 nM (IC50) |

| Tryptase | Benzamidine derivatives | Benzamidine (1) | 22 µM (Ki) |

| β-lactamase (KPC-2) | Azetidinimines | Compound 7dfm | <0.3 µM (Ki) |

| β-lactamase (NDM-1) | Azetidinimines | Compound 7dfm | <0.3 µM (Ki) |

| β-lactamase (OXA-48) | Azetidinimines | Compound 7dfm | <0.3 µM (Ki) |

Antibacterial and Antitubercular Agents

Azetidine derivatives have demonstrated significant potential as antibacterial and antitubercular agents. researchgate.netnih.govacs.orgjddtonline.infojmchemsci.comyoutube.com Their mechanism of action often involves the inhibition of essential bacterial processes.

A series of azetidine derivatives, termed BGAz, have been identified as potent bactericidal agents against Mycobacterium tuberculosis, including multidrug-resistant strains. nih.govacs.org These compounds were found to inhibit the assembly of mycolic acids, a crucial component of the mycobacterial cell wall. nih.gov

Table 3: Antitubercular Activity of Azetidine Derivatives

| Compound | Target Organism | MIC (µg/mL) |

|---|---|---|

| Azetidin-2-one (B1220530) (4f) | M. tuberculosis H37Rv | 1.56 |

| Azetidin-2-one (4g) | M. tuberculosis H37Rv | 0.78 |

| BGAz-001 | M. smegmatis | 30.5 µM |

| BGAz-001 | M. bovis BCG | 64.5 µM |

Anti-inflammatory and Bronchodilating Properties

Certain azetidin-2-one derivatives have shown both anti-inflammatory and antitubercular activities. nih.gov Their anti-inflammatory effects are believed to be linked to the inhibition of Phospholipase A2 (PLA2), an enzyme involved in the inflammatory cascade. nih.gov The bronchodilating properties of some azetidine derivatives may be related to their ability to inhibit tryptase, which can contribute to bronchoconstriction in asthma. nih.gov

Other Pharmacological Applications (e.g., antiproliferative, herbicidal, antiangiogenic)

Beyond the more common therapeutic targets, derivatives of the azetidine-3-carboxylic acid scaffold have been investigated for a variety of other pharmacological and related applications, including antiproliferative, herbicidal, and antiangiogenic activities.

Antiproliferative Activity: The structural motif of azetidine-3-carboxylic acid is a component of molecules designed as potential anticancer agents. For instance, various 1,2,3-triazole derivatives incorporating moieties like capsaicinoids or other carboxylic acids have been synthesized and evaluated for their antiproliferative effects. nih.govsemanticscholar.org These hybrid molecules often show cytotoxicity against a range of cancer cell lines. nih.gov In one study, a series of 1,2,3-triazole-4-carboxylic acids were tested against a panel of 60 human tumor cell lines, identifying key structural features necessary for anticancer activity and guiding the design of more potent carboxamide derivatives. semanticscholar.org While not directly derivatives of this compound, these studies highlight the utility of the related carboxylic acid heterocyclic core in developing new antiproliferative agents. nih.govsemanticscholar.org Furthermore, other research has focused on synthesizing derivatives of amino acids and nitrogen-containing heterocycles, which have demonstrated cytotoxicity against cell lines such as human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231). nih.gov

Herbicidal Activity: The core structure of azetidine-3-carboxylic acid is related to compounds with herbicidal properties. Research into auxin-like compounds has led to the development of indole-3-carboxylic acid derivatives that act as antagonists for the auxin receptor protein TIR1. frontiersin.org These compounds have demonstrated significant inhibition of both root and shoot growth in dicotyledonous and monocotyledonous weeds. frontiersin.org For example, certain derivatives showed up to 96% inhibition on the root of rape (B. napus) at a concentration of 100 mg/L. frontiersin.org This line of research suggests that the carboxylic acid moiety is crucial for the herbicidal action, functioning as a mimic of the natural plant hormone indole-3-acetic acid (IAA). frontiersin.org The structural similarities suggest the potential for azetidine-3-carboxylic acid derivatives to be explored for similar applications in agriculture.

Antiangiogenic Activity: Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth. Molecules that can inhibit this process are valuable in oncology. Research has shown that certain natural products and their synthetic derivatives possess antiangiogenic properties. For example, Annonacin, a natural acetogenin, was found to inhibit microvessel growth in a rat aortic ring assay with an IC₅₀ value of 3 μM. nih.gov Subsequent chemical modifications of such compounds aim to enhance this activity. nih.gov While direct studies on this compound for antiangiogenic purposes are not prominent, the broader field of small molecule angiogenesis inhibitors often involves heterocyclic scaffolds, indicating a potential area for future investigation.

Application as Linkers in Drug Conjugates and PROTACs

The azetidine-3-carboxylic acid scaffold, for which this compound is a key synthetic precursor, is increasingly utilized in advanced therapeutic modalities like antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

In this context, the azetidine moiety functions as a linker, a critical component that connects the targeting part of the molecule (an antibody in ADCs, a target-binding ligand in PROTACs) to the payload (a cytotoxic drug or an E3 ligase-recruiting ligand). medchemexpress.com For example, Fmoc-azetidine-3-carboxylic acid is commercially available as a cleavable, alkyl chain-based linker for the synthesis of both ADCs and PROTACs. medchemexpress.com

The rigid, three-dimensional structure of the azetidine ring offers several advantages over more flexible linear linkers. It can help to:

Control the spatial orientation between the two ends of the conjugate.

Improve solubility and pharmacokinetic properties.

Provide a stable connection that can be engineered for cleavability under specific physiological conditions. medchemexpress.com

PROTACs, which contain two ligands joined by a linker, leverage the cell's own ubiquitin-proteasome system to degrade specific target proteins. medchemexpress.com The nature of the linker is crucial for the efficacy of the PROTAC, and the inclusion of scaffolds like azetidine-3-carboxylic acid provides a versatile tool for optimizing the linker's length, rigidity, and polarity.

Bioisosteric Replacements in Drug Design

Bioisosterism, the strategy of replacing one functional group with another that retains similar biological activity, is a cornerstone of medicinal chemistry. The this compound structure contains two key moieties—the azetidine ring and the carboxylic acid—that can be involved in bioisosteric replacement strategies to optimize drug properties.

Azetidine as a Bioisostere for Other Cyclic Systems (e.g., Piperazine (B1678402), Morpholine)

The small, saturated azetidine ring is often used as a bioisosteric replacement for larger, more common heterocyclic rings like piperazine and morpholine. This substitution can lead to significant improvements in the physicochemical and pharmacological properties of a drug candidate.

The primary motivations for replacing larger rings with azetidine include:

Reduced Lipophilicity: Azetidine is less lipophilic than piperazine or morpholine, which can lead to improved aqueous solubility and potentially reduced off-target effects.

Improved Metabolic Stability: The azetidine ring can be more resistant to metabolic degradation compared to other cyclic amines.

Novelty and Patentability: Introducing an azetidine scaffold can create new chemical entities with distinct intellectual property profiles.

Vectorial Exit: The compact and polar nature of the azetidine ring can provide a "vectorial exit" from a binding pocket, allowing for the exploration of new interactions with the target protein.

The table below summarizes a comparison of relevant properties for these cyclic systems.

| Property | Azetidine | Piperazine | Morpholine |

| Molecular Weight | 57.09 g/mol | 86.14 g/mol | 87.12 g/mol |

| logP (calc.) | -0.5 | -1.0 | -0.8 |

| Boiling Point | 62-64 °C | 146 °C | 129 °C |

| Structural Feature | 4-membered ring | 6-membered ring | 6-membered ring |

This table presents general properties of the parent heterocycles for comparative purposes.

Carboxylic Acid Bioisosteres

The carboxylic acid group is a vital pharmacophore in many drugs but can also present challenges such as poor membrane permeability and rapid metabolism. nih.govwiley-vch.de Consequently, replacing it with a suitable bioisostere is a common strategy in drug design. Several functional groups can mimic the acidic properties and hydrogen-bonding capabilities of a carboxylic acid. nih.gov

For derivatives of this compound, the carboxyl group could be replaced by bioisosteres such as:

Tetrazoles: Tetrazoles are one of the most widely used carboxylic acid bioisosteres. researchgate.net They are metabolically stable and have a similar pKa to carboxylic acids, allowing them to remain ionized at physiological pH. researchgate.net The tetrazole in the drug losartan, for example, mimics a carboxylic acid function. wiley-vch.de

Acylsulfonamides: These groups also have pKa values in the range of carboxylic acids (4–5) and have been successfully used as surrogates to improve the activity of drug candidates. nih.gov

Hydroxyisoxazoles: This planar heterocyclic system is another effective carboxylic acid mimic, found in both natural products and synthetic drugs, particularly those targeting GABA and glutamate (B1630785) receptors. nih.govwiley-vch.de

Catalytic Applications and Materials Science Relevance

Use of Azetidines as Ligands in Asymmetric Catalysis

Azetidine (B1206935) derivatives, particularly those possessing chirality, have emerged as significant ligands and organocatalysts in the field of asymmetric catalysis since the early 1990s. researchgate.netbirmingham.ac.uk Their unique four-membered ring structure provides a rigid and defined stereochemical environment, which is crucial for inducing enantioselectivity in chemical reactions. Chiral azetidines have been successfully employed to control the stereochemical outcome of a variety of transformations, including Friedel-Crafts alkylations, Henry reactions, and Michael-type reactions. researchgate.netbirmingham.ac.uk The effectiveness of these azetidine-containing catalysts is often benchmarked against their analogous aziridine (B145994) and pyrrolidine-based systems. researchgate.net

The carboxylic acid functionality, as present in 1-Tosylazetidine-3-carboxylic acid, is a key feature in the design of chiral ligands for transition-metal catalyzed reactions, including C-H functionalization. researchgate.netsnnu.edu.cnnih.govmdpi.com Chiral carboxylic acids can act as ligands that enable the selective cleavage and functionalization of enantiotopic C-H bonds, a powerful strategy for the synthesis of complex chiral molecules. snnu.edu.cn For instance, L-azetidine carboxylic acid itself has been utilized as a catalyst for the electrophilic amination of ketones and aldehydes. researchgate.net

The synthesis of novel ligands often starts from a chiral azetidine core. researchgate.net For example, new vicinal diamines based on azetidine cores have been synthesized and their catalytic activities tested as ligands in Suzuki-Miyaura coupling reactions. researchgate.net The functionalization of the azetidine ring or its substituents allows for the creation of a diverse range of ligands with tunable steric and electronic properties. nih.gov The combination of a chiral Cp-type ligand and a chiral carboxylic acid has proven to be a promising catalytic system for enantioselective C-H activation. snnu.edu.cn

The table below summarizes key asymmetric reactions where azetidine-derived catalysts have been applied.

| Asymmetric Reaction | Catalyst Type | Reference |

| Friedel-Crafts Alkylations | Chiral Azetidine-Derived Ligands/Organocatalysts | researchgate.netbirmingham.ac.uk |

| Henry Reactions | Chiral Azetidine-Derived Ligands/Organocatalysts | researchgate.netbirmingham.ac.uk |

| Michael-type Reactions | Chiral Azetidine-Derived Ligands/Organocatalysts | researchgate.netbirmingham.ac.uk |

| Diethylzinc Addition to Aldehydes | N-substituted-azetidinyl(diphenylmethyl)methanols | researchgate.net |

| α-Amination of Carbonyls | L-azetidine carboxylic acid | researchgate.net |

| Suzuki-Miyaura Coupling | Palladium complexes with vicinal diamine ligands from azetidine cores | researchgate.net |

| Kinugasa/Aryl C-C Coupling | Copper(I) with chiral ligands | nih.gov |

Role in Polymerization Processes

Azetidines are valuable monomers for the synthesis of polyamines through ring-opening polymerization (ROP). rsc.org Both cationic and anionic ROP mechanisms can be employed to polymerize aziridines and azetidines, leading to polymers with diverse architectures, such as linear or branched structures. rsc.org The resulting polyamines have found numerous important applications, including as antibacterial and antimicrobial coatings, for CO2 adsorption, in chelation and materials templating, and for non-viral gene transfection. rsc.orgrsc.org

The cationic ring-opening polymerization (CROP) of azetidine and its derivatives has been extensively studied. researchgate.net This process can lead to the formation of hyperbranched poly(trimethylenimine). rsc.org The polymerization kinetics can be controlled, and under certain conditions, "living" polymers can be obtained, which allows for the synthesis of well-defined polymer structures. researchgate.net The rate constants of polymerization for different azetidines have been investigated and compared to other four-membered heterocycles. researchgate.net

The nature of the substituent on the azetidine ring plays a crucial role in the polymerization process and the properties of the resulting polymer. For instance, studies on the polymerization of L-azetidine-2-carboxylic acid have shown that the incorporation of this monomer into a polypeptide chain increases the flexibility of the polymer compared to poly(proline). nih.gov This increased flexibility is a direct consequence of the larger number of allowed conformational states for the azetidine residue. nih.gov Therefore, the tosyl and carboxylic acid groups on this compound would be expected to significantly influence its polymerization behavior and the characteristics of the final polymer.

The table below highlights different aspects of azetidine polymerization.

| Polymerization Aspect | Description | Key Findings | Reference |

| Polymerization Mechanism | Cationic Ring-Opening Polymerization (CROP) is a common method for azetidines. | Can produce hyperbranched polymers; some systems exhibit "living" polymerization characteristics. | rsc.orgresearchgate.net |

| Monomer Structure | Unsubstituted and N-alkylated azetidines have been studied. | The substituent affects polymerization kinetics and polymer properties. | researchgate.net |

| Polymer Architecture | Both linear and branched (including hyperbranched) polyamines can be synthesized. | The degree of branching can be influenced by the polymerization conditions. | rsc.orgrsc.org |

| Polymer Applications | CO2 capture, antibacterial coatings, gene transfection. | Polymers derived from azetidines show promise in various materials science and biomedical fields. | rsc.orgrsc.org |

| Effect of Carboxylic Acid | L-azetidine-2-carboxylic acid has been incorporated into polymers. | Increases the conformational flexibility of the polymer chain. | nih.gov |

Advanced Structural Elucidation Techniques for 1 Tosylazetidine 3 Carboxylic Acid Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Regiochemical Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 1-tosylazetidine-3-carboxylic acid derivatives in solution. Both one-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, NOESY) experiments provide a wealth of information regarding the connectivity, chemical environment, and spatial arrangement of atoms within the molecule.

Detailed analysis of ¹H and ¹³C NMR spectra allows for the assignment of each proton and carbon in the molecule. The chemical shifts (δ) of the azetidine (B1206935) ring protons and carbons are particularly informative. For instance, the protons on the four-membered ring typically resonate in a specific region of the ¹H NMR spectrum, and their coupling constants (J-values) can provide insights into the ring's conformation and the relative stereochemistry of substituents. The carbon of the carboxylic acid group (COOH) typically appears at a characteristic downfield shift in the ¹³C NMR spectrum, generally in the range of 165-185 ppm. rsc.orgthieme-connect.de

Two-dimensional NMR techniques are crucial for definitive stereochemical and regiochemical assignments.

Correlation Spectroscopy (COSY): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. longdom.org By revealing the H-H connectivity, COSY spectra help to trace out the spin systems within the molecule, confirming the arrangement of substituents on the azetidine ring. longdom.orgresearchgate.net

Nuclear Overhauser Effect Spectroscopy (NOESY): This experiment detects protons that are close to each other in space, regardless of whether they are directly bonded. libretexts.orgyoutube.com The observation of a NOESY cross-peak between two protons indicates their spatial proximity, which is invaluable for determining the relative stereochemistry (cis/trans isomerism) of substituents on the azetidine ring. researchgate.netyoutube.com For example, a NOE between a proton on the tosyl group and a specific proton on the azetidine ring can help to define the conformation of the N-sulfonyl group relative to the ring.

The following table provides representative NMR data for a hypothetical derivative of this compound.

| Assignment | ¹H NMR (δ, ppm, multiplicity, J in Hz) | ¹³C NMR (δ, ppm) | COSY Correlations | NOESY Correlations |

| Azetidine H2 | 4.10 (t, J = 8.0) | 52.5 | H3 | H4a, Tosyl-CH₃ |

| Azetidine H3 | 3.50 (m) | 35.2 | H2, H4a, H4b | H2, H4b |

| Azetidine H4a | 3.90 (dd, J = 9.5, 6.0) | 51.8 | H3 | H2, H4b |

| Azetidine H4b | 3.75 (dd, J = 9.5, 7.5) | 51.8 | H3 | H3, H4a |

| Tosyl-CH₃ | 2.45 (s) | 21.5 | - | Aromatic-H (ortho) |

| Aromatic-H (ortho) | 7.80 (d, J = 8.2) | 129.8 | Aromatic-H (meta) | Tosyl-CH₃ |

| Aromatic-H (meta) | 7.40 (d, J = 8.2) | 127.5 | Aromatic-H (ortho) | - |

| COOH | 11.5 (br s) | 175.0 | - | - |

This is a hypothetical data table created for illustrative purposes.

Mass Spectrometry Techniques (e.g., HRMS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns. capes.gov.br High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically with an error of less than 5 ppm, which allows for the unambiguous determination of the elemental formula of the parent ion and its fragments. nih.govnih.gov

For this compound derivatives, electron impact (EI) or electrospray ionization (ESI) are common ionization methods. The fragmentation of these molecules is influenced by the presence of the tosyl group, the azetidine ring, and the carboxylic acid moiety. capes.gov.brlibretexts.org Key fragmentation pathways often involve:

Cleavage of the N-S bond: This leads to the formation of a tosyl radical or cation and the corresponding azetidine-3-carboxylic acid radical cation.

Loss of the carboxylic acid group: Decarboxylation is a common fragmentation pathway for carboxylic acids, resulting in the loss of CO₂ (44 Da). libretexts.orgmiamioh.edu

Ring opening of the azetidine: The strained four-membered ring can undergo cleavage, leading to various fragment ions depending on the substitution pattern. capes.gov.br

Fragmentation of the tosyl group: The tosyl group itself can fragment, for example, by loss of SO₂ or the tolyl group.

A representative table of expected HRMS fragments for this compound is shown below.

| Fragment Ion | Proposed Structure | Calculated m/z |

| [M+H]⁺ | C₁₁H₁₄NO₄S | 272.0644 |

| [M-COOH]⁺ | C₁₀H₁₂NO₂S | 226.0589 |

| [M-Ts]⁺ | C₄H₈NO₂ | 102.0555 |

| [Ts]⁺ | C₇H₇O₂S | 155.0167 |

| [Tol]⁺ | C₇H₇ | 91.0548 |

This is a hypothetical data table created for illustrative purposes. 'Ts' refers to the tosyl group and 'Tol' refers to the tolyl group.

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, providing precise information about bond lengths, bond angles, and the absolute configuration of chiral centers. nih.gov For derivatives of this compound, obtaining a single crystal of suitable quality is a prerequisite for this analysis. rsc.org

The resulting crystal structure reveals the conformation of the azetidine ring, which is often puckered, and the precise arrangement of the tosyl and carboxylic acid groups relative to the ring. nih.gov This information is critical for understanding intermolecular interactions in the solid state, such as hydrogen bonding involving the carboxylic acid group.

In cases where the compound is chiral, X-ray crystallography can be used to determine the absolute configuration. This is often achieved through the use of anomalous dispersion, especially if a heavy atom is present in the structure. The Flack parameter is a key value calculated during the crystallographic refinement that indicates the correctness of the assigned absolute stereochemistry. rsc.org

A typical table of crystallographic data for a derivative of this compound is presented below.

| Parameter | Value |

| Empirical Formula | C₁₂H₁₅NO₄S |

| Formula Weight | 269.32 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123(4) |

| b (Å) | 8.456(2) |

| c (Å) | 14.567(6) |

| β (°) | 105.34(2) |

| Volume (ų) | 1201.5(8) |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.489 |

| Flack Parameter | 0.02(3) |

This is a hypothetical data table created for illustrative purposes.

Computational Chemistry and Modeling Studies on 1 Tosylazetidine 3 Carboxylic Acid Systems

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This analysis is crucial for understanding the structural basis of molecular recognition and for designing new therapeutic agents. nih.gov The binding process is often described as a two-step mechanism: an initial docking of the ligand into a reversible complex, followed by the formation of a more stable bond that "locks" the complex. unimi.it

While specific molecular docking studies focusing exclusively on 1-Tosylazetidine-3-carboxylic acid are not extensively detailed in available literature, research on analogous structures provides significant insights. For instance, studies on 2-Aryl thiazolidine-4-carboxylic acid derivatives, which share a heterocyclic scaffold and a carboxylic acid group, have been conducted to evaluate their potential as inhibitors of bacterial enzymes like TEM-1 β-lactamase. researchgate.net In such studies, the interactions are often characterized by hydrogen bonds, π-H interactions, and other non-covalent forces with key amino acid residues in the protein's active site, such as Glutamic acid (GLU) and Tryptophan (TRP). researchgate.netscienceopen.com The docking scores, which estimate the binding affinity, are used to rank potential inhibitors. researchgate.net For example, docking analyses of thiazolo[3,2-a]pyridine derivatives against the α-amylase enzyme have identified compounds with promising inhibitory potential based on their favorable docking scores. nih.gov

Table 1: Example of Docking Scores for Thiazolidine-4-carboxylic Acid Derivatives against TEM-1 β-Lactamase researchgate.net Note: This table is illustrative of studies on analogous compounds. Lower docking scores typically indicate higher predicted binding affinity.

| Compound Derivative | Substituent on Aryl Ring | Docking Score (kcal/mol) |

|---|---|---|

| Derivative 1 | 4-Nitro | -7.8 |

| Derivative 2 | 4-Chloro | -7.5 |

| Derivative 3 | 4-Hydroxy | -7.2 |

| Derivative 4 | 2,4-Dichloro | -8.1 |

| Derivative 5 | Unsubstituted | -7.0 |

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reaction Mechanisms

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure, geometry, and reactivity of molecules. nih.govosti.gov These methods are invaluable for determining properties that are difficult to measure experimentally.

A key application for a molecule containing a carboxylic acid group is the calculation of its acid dissociation constant (pKa). nih.govosti.gov Studies have shown that DFT methods, such as the M06-2X functional combined with a Solvation Model based on Density (SMD), can predict the pKa of carboxylic acids with high accuracy, often yielding mean unsigned errors of around 0.9 pK units compared to experimental values. nih.govosti.gov Such calculations avoid the need for thermodynamic cycles by computing all quantities directly in the presence of a continuum solvent. osti.gov Beyond pKa, DFT can be used to optimize the molecular geometry, revealing precise bond lengths and angles, and to calculate vibrational frequencies, which can be compared with experimental IR and Raman spectra to confirm the structure. nih.govmdpi.com

Table 2: Performance of Selected DFT Methods for pKa Calculation of Carboxylic Acids nih.govosti.gov Note: This table summarizes findings from benchmark studies on various carboxylic acids.

| DFT Functional | Basis Set | Solvent Model | Mean Unsigned Error (pK units) |

|---|---|---|---|

| M06-2X | 6-31+G(d,p) | SMDsSAS | 0.9 |

| B3LYP | 6-311++G(d,p) | SMD | Variable, generally higher error |

| M06-2X | 6-31G** | SMD | 0.77 (for a specific test set) nih.gov |

Conformational Analysis of the Azetidine (B1206935) Ring System

The chemical and biological properties of this compound are significantly influenced by the conformation of its four-membered azetidine ring. Azetidines are characterized by a considerable ring strain of approximately 25.4 kcal/mol. rsc.org This inherent strain makes the ring system conformationally restricted compared to more flexible, larger rings like pyrrolidine (B122466) (ring strain of 5.4 kcal/mol), but more stable and easier to handle than the highly strained aziridines (27.7 kcal/mol). rsc.orgnih.gov

Table 3: Comparison of Ring Strain in Nitrogen-Containing Heterocycles rsc.org

| Heterocycle | Ring Size | Approximate Ring Strain (kcal/mol) |

|---|---|---|

| Aziridine (B145994) | 3-membered | 27.7 |

| Azetidine | 4-membered | 25.4 |

| Pyrrolidine | 5-membered | 5.4 |

Prediction of Biological Activities and Pharmacokinetic Properties

Computational models are instrumental in the early stages of drug discovery for predicting a molecule's potential biological effects and its pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME).

The prediction of biological activity is often directly linked to the molecular docking studies discussed previously. By screening a compound against various protein targets, its potential mechanism of action can be hypothesized. For example, docking studies showing a high affinity for a specific enzyme, like the α-amylase inhibition predicted for certain thiazolo[3,2-a]pyridine derivatives, can guide further experimental testing. nih.gov

For pharmacokinetic properties, a critical consideration for azetidine-containing compounds is their metabolic stability. The inherent strain in the azetidine ring can create a potential for metabolic ring-opening pathways, for instance, through reactions with glutathione. nih.gov Computational ADMET prediction tools can model such potential metabolic liabilities, as well as predict other properties like membrane permeability and potential for off-target interactions, providing a comprehensive in silico profile before synthesis and in vitro testing.

Table 4: Example of Predicted Biological Activity from Docking Studies for Analogous Compounds nih.gov Note: This table illustrates how docking scores are used to predict the biological potential of compounds with similar heterocyclic cores.

| Compound ID | Target Protein | Predicted Activity | Docking Score (kcal/mol) |

|---|---|---|---|

| Compound 4e (analog) | α-Amylase | Inhibition | -7.43 |

| Compound 4f (analog) | α-Amylase | Inhibition | -7.21 |

| Compound 4a (analog) | α-Amylase | Inhibition | -7.11 |

Future Research Directions and Therapeutic Potential of 1 Tosylazetidine 3 Carboxylic Acid Derivatives

Development of Novel Synthetic Routes with Improved Efficiency and Enantioselectivity

The synthesis of functionalized azetidines presents a considerable challenge due to the inherent ring strain of the four-membered ring. ub.bwresearchgate.net Traditional methods often rely on intramolecular cyclization, which can be inefficient and lack stereochemical control. researchgate.net Consequently, a primary focus of future research is the development of more efficient and enantioselective synthetic routes to access diverse 1-Tosylazetidine-3-carboxylic acid derivatives.

A promising approach involves the refinement of existing cyclization strategies. For instance, the synthesis of azetidine-3-carboxylic acid derivatives has been achieved through the base-induced cyclization of precursors like alkyl 2-(bromomethyl)acrylates, where aziridines are formed as kinetic products and can be thermally isomerized to the desired azetidines. nih.gov Future work will likely focus on optimizing reaction conditions, such as the choice of base and solvent, to improve yields and favor the direct formation of the azetidine (B1206935) ring.

Furthermore, the development of catalytic enantioselective methods is crucial for accessing specific stereoisomers, which is often essential for biological activity. iupac.org Asymmetric catalysis using chiral Brønsted acids or transition metal complexes has shown promise in the synthesis of other chiral heterocycles and could be adapted for azetidine synthesis. rsc.org For example, the use of chiral Lewis acidic catalysts has enabled highly enantioselective and diastereoselective aldol (B89426) reactions, a strategy that could potentially be applied to create stereocenters in azetidine precursors. iupac.org The exploration of novel catalytic systems will be a key area of investigation.

Below is a table summarizing various synthetic strategies that could be optimized for the synthesis of this compound derivatives.

| Synthetic Strategy | Description | Potential for Improvement | Key References |

| Intramolecular Cyclization | Formation of the azetidine ring via intramolecular nucleophilic substitution. | Improved efficiency, development of catalytic variants, enhanced stereocontrol. | researchgate.netnih.gov |

| Asymmetric Catalysis | Use of chiral catalysts to induce enantioselectivity in ring formation or functionalization. | Discovery of new catalysts, application to a broader range of substrates. | iupac.orgrsc.org |

| Multi-component Reactions | One-pot synthesis involving multiple starting materials to rapidly build molecular complexity. | Increasing regioselectivity and stereoselectivity, expanding the scope of compatible components. | organic-chemistry.orgmdpi.com |

| Photochemical Methods | Utilization of light to promote ring formation, such as in the aza Paternò-Büchi reaction. | Improving scalability and exploring a wider range of precursors for functionalized azetidines. | researchgate.net |

Exploration of New Biological Targets and Pharmacological Activities

Derivatives of this compound hold significant potential for the discovery of new therapeutic agents due to the unique properties conferred by the azetidine ring. This scaffold can act as a bioisostere for other cyclic systems or introduce conformational constraints that can enhance binding to biological targets. ub.bw Future research will focus on systematically exploring the pharmacological activities of a diverse library of these derivatives against a wide range of biological targets.

One area of interest is the development of enzyme inhibitors. For example, derivatives of thiazolidine-4-carboxylic acid, a related sulfur-containing heterocycle, have shown inhibitory activity against influenza neuraminidase. nih.gov By analogy, novel derivatives of this compound could be designed and screened for activity against various viral or bacterial enzymes. Similarly, carboxylic acid derivatives have been identified as inhibitors of FTO (fat mass and obesity-associated protein), a target for anti-leukemia therapies, and as inhibitors of lysozyme (B549824) fibrillation, which is relevant to neurodegenerative diseases. nih.govresearchgate.net

Another promising avenue is the development of agents targeting specific disease pathways. For instance, certain carboxylic acid derivatives have been shown to increase the expression of the SMN2 gene, offering a potential therapeutic strategy for spinal muscular atrophy. nih.gov The unique structural features of this compound derivatives could be exploited to design novel modulators of gene expression or protein-protein interactions. The table below outlines potential biological targets for derivatives of this scaffold.

| Potential Biological Target | Therapeutic Area | Rationale for Exploration | Relevant Findings |

| Viral Neuraminidase | Infectious Diseases (e.g., Influenza) | The azetidine scaffold can mimic the structure of natural substrates or other inhibitors. | Thiazolidine derivatives show inhibitory activity. nih.gov |

| FTO Demethylase | Oncology (e.g., Leukemia) | Carboxylic acid-containing molecules have been identified as FTO inhibitors. | Development of 3-Arylaminothiophenic-2-carboxylic acid derivatives as FTO inhibitors. researchgate.net |

| MbtI Salicylate Synthase | Infectious Diseases (Tuberculosis) | The enzyme is essential for Mycobacterium tuberculosis and absent in humans. | Furan-2-carboxylic acid derivatives are potent MbtI inhibitors. mdpi.com |

| Colony-Stimulating Factor-1 Receptor (CSF-1R) | Oncology, Inflammatory Diseases | Azetidine scaffolds have been successfully used to develop potent and selective CSF-1R inhibitors. | Discovery of a novel azetidine scaffold for CSF-1R Type II inhibitors. nih.gov |

| Quinoxaline-2-carboxylic acid 1,4-dioxide targets | Infectious Diseases (Tuberculosis) | These compounds have shown potent antimycobacterial activity. | Derivatives have been identified with high activity against M. tuberculosis. mdpi.com |

Design and Synthesis of Advanced Functional Materials Incorporating Azetidine Scaffolds

The application of azetidine-containing compounds is not limited to medicinal chemistry; they also represent promising scaffolds for the development of advanced functional materials. researchgate.net The inherent ring strain of the azetidine ring can be harnessed to create materials with unique energetic properties. researchgate.net Future research in this area will likely focus on the design and synthesis of novel azetidine-based materials with tailored properties for specific applications.

One potential application is in the field of energetic materials. While 1,3,3-trinitroazetidine (B1241384) (TNAZ) is a known azetidine-based energetic material, there is significant room for the development of new compounds with improved performance and safety profiles. researchgate.net By systematically modifying the substituents on the azetidine ring of compounds derived from this compound, it may be possible to tune the energetic properties, such as density, thermal stability, and sensitivity.

Another area of exploration is the incorporation of azetidine scaffolds into polymers and other macromolecules to create materials with novel physical or chemical properties. The rigid, three-dimensional structure of the azetidine ring can influence the morphology and properties of polymers. For example, azetidine-based scaffolds have been used to create diverse collections of molecules for CNS-focused lead-like libraries, demonstrating their utility in creating structurally complex and diverse chemical matter. nih.gov This principle can be extended to materials science to create polymers with controlled architectures and functionalities.

Integration with Advanced Drug Discovery Technologies (e.g., AI-driven drug design)

The integration of advanced computational technologies, particularly artificial intelligence (AI) and machine learning, is set to revolutionize the discovery and development of new drugs based on the this compound scaffold. mdpi.comnih.govmdpi.com These technologies can accelerate the drug discovery process by rapidly screening vast virtual libraries of compounds, predicting their biological activities and physicochemical properties, and even proposing novel molecular structures with desired characteristics. mdpi.comnih.gov

The table below highlights the potential applications of AI in the research and development of this compound derivatives.

| AI Application | Description | Potential Impact | Key References |

| Virtual Screening | In silico screening of large compound libraries to identify potential hits against a biological target. | Reduces the time and cost of initial screening; allows for the evaluation of a much larger chemical space. | nih.govmdpi.com |

| De Novo Drug Design | Generation of novel molecular structures with desired properties using generative AI models. | Can lead to the discovery of novel scaffolds and compounds with improved activity and drug-like properties. | mdpi.comethz.ch |

| ADME/Tox Prediction | Prediction of absorption, distribution, metabolism, excretion, and toxicity properties of virtual compounds. | Allows for the early deselection of compounds with unfavorable pharmacokinetic or toxicity profiles. | mdpi.com |

| Synthesis Planning | Prediction of optimal synthetic routes and reaction conditions. | Accelerates the synthesis of target compounds and reduces the cost of chemical development. | ethz.ch |

Q & A

Basic: What synthetic methodologies are recommended for preparing 1-Tosylazetidine-3-carboxylic acid?

Methodological Answer:

The synthesis typically involves functionalizing azetidine-3-carboxylic acid (CAS 36476-78-5) with a tosyl protecting group. A common approach includes:

Azetidine Activation : React azetidine-3-carboxylic acid with tosyl chloride (TsCl) in anhydrous conditions using a base like pyridine or triethylamine to neutralize HCl byproducts.

Protection Optimization : Monitor reaction progress via thin-layer chromatography (TLC) or LC-MS to confirm complete tosylation. Adjust stoichiometry (e.g., 1.2 equivalents of TsCl) to avoid side reactions.

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization to isolate the product. Validate purity via H/C NMR and HPLC (>95% purity).

Reference : Similar methodologies for tosyl-group introduction are detailed in studies on related heterocycles (e.g., evidence 20, 21).

Basic: How should researchers characterize the purity and structure of this compound?

Methodological Answer:

Key analytical techniques include:

- Spectroscopy :

- H/C NMR : Identify protons on the azetidine ring (δ ~3.5–4.0 ppm) and tosyl aromatic protons (δ ~7.2–7.8 ppm). Confirm carboxylate carbonyl at ~170–175 ppm in C NMR.

- IR Spectroscopy : Detect carboxylic acid O-H stretches (~2500–3000 cm) and sulfonate S=O peaks (~1350, 1150 cm).

- Chromatography :

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water mobile phase.

- Mass Spectrometry : Confirm molecular ion ([M+H]) via ESI-MS.

Reference : Standard protocols for carboxylic acid characterization are outlined in evidence 6, 18 .

Basic: What safety precautions are critical when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and reactions.

- First Aid :

- Skin Contact : Rinse immediately with water for 15 minutes; remove contaminated clothing (evidence 5).

- Inhalation : Move to fresh air; administer oxygen if breathing is labored.

- Storage : Store in a desiccator at 2–8°C under inert gas (N/Ar) to prevent hydrolysis of the tosyl group.

Reference : Safety guidelines align with azetidine derivatives in evidence 1, 4 .

Advanced: How can researchers address contradictions in spectroscopic data for this compound derivatives?

Methodological Answer:

- Data Validation :

- Cross-Verification : Compare NMR/IR results with computational models (DFT simulations for expected chemical shifts).

- Crystallography : Resolve ambiguities via X-ray diffraction to confirm stereochemistry and bond angles.

- Batch Consistency : Replicate synthesis under identical conditions to rule out procedural variability.

- Case Study : For example, unexpected splitting in H NMR may arise from conformational rigidity of the azetidine ring—use variable-temperature NMR to assess dynamic effects.

Reference : Strategies for resolving spectral discrepancies are discussed in evidence 18, 21 .

Advanced: What experimental designs are optimal for studying the hydrolytic stability of the tosyl group in this compound?

Methodological Answer:

- Controlled Hydrolysis Studies :

- pH-Dependent Stability : Incubate the compound in buffers (pH 1–13) at 25°C and 37°C. Monitor degradation via HPLC at intervals (0, 24, 48 hrs).

- Kinetic Analysis : Calculate rate constants (k) and half-life (t) using first-order kinetics.

- Structural Confirmation : Isolate hydrolyzed products (e.g., azetidine-3-carboxylic acid) via preparative TLC and characterize via MS/NMR.

- Mitigation Strategies : Use stabilizing agents (e.g., antioxidants) if decomposition occurs under acidic/basic conditions.

Reference : Hydrolytic stability protocols are adapted from evidence 20, 23.

Advanced: How can researchers optimize reaction yields in multi-step syntheses involving this compound?

Methodological Answer:

- Process Optimization :

- DoE (Design of Experiments) : Vary parameters (temperature, solvent polarity, catalyst loading) to identify optimal conditions.

- In Situ Monitoring : Use FTIR or ReactIR to track intermediate formation and adjust reaction time dynamically.

- Workflow Efficiency : Employ flow chemistry for continuous processing of sensitive intermediates.

- Case Example : For coupling reactions (e.g., amide bond formation), use HATU/DIPEA in DMF to enhance efficiency (yield >85%).

Reference : Reaction optimization methods are detailed in evidence 17, 21 .

Advanced: What strategies are recommended for assessing the ecological impact of this compound in preclinical studies?

Methodological Answer:

- Environmental Toxicology :

- Bioaccumulation Assays : Use logP (octanol-water partition coefficient) to predict lipid solubility.

- Degradation Studies : Expose the compound to UV light or microbial cultures (e.g., Pseudomonas spp.) to assess biodegradability.

- Aquatic Toxicity : Test acute effects on Daphnia magna or algae (OECD 202/201 guidelines).

- Data Gaps : Note that ecological data for azetidine derivatives are often unavailable (evidence 4, 12) ; prioritize in-house testing for regulatory compliance.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。